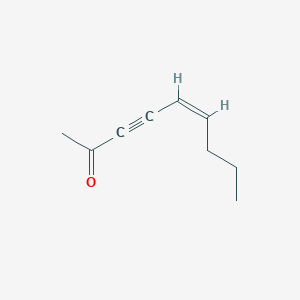

(Z)-Non-5-en-3-yn-2-one

Descripción

(Z)-Non-5-en-3-yn-2-one is an unsaturated ketone featuring a nine-carbon chain with a conjugated triple bond (C3–C4) and a Z-configuration double bond (C5–C6). Its IUPAC name reflects the ketone at position 2, the triple bond (yn) at position 3, and the double bond (en) at position 5. This compound’s unique structure—combining sp² (ketone), sp (triple bond), and sp² (Z-alkene) hybridization—imparts distinct reactivity and physicochemical properties.

Propiedades

Número CAS |

116428-94-5 |

|---|---|

Fórmula molecular |

C9H12O |

Peso molecular |

136.19 g/mol |

Nombre IUPAC |

(Z)-non-5-en-3-yn-2-one |

InChI |

InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h5-6H,3-4H2,1-2H3/b6-5- |

Clave InChI |

FYWWEVCNAWLOGD-WAYWQWQTSA-N |

SMILES |

CCCC=CC#CC(=O)C |

SMILES isomérico |

CCC/C=C\C#CC(=O)C |

SMILES canónico |

CCCC=CC#CC(=O)C |

Sinónimos |

5-Nonen-3-yn-2-one, (Z)- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

(Z)-Oct-5-en-2-one (C₈H₁₄O)

This shorter-chain analogue lacks the triple bond but shares a Z-configured double bond (C5–C6) and ketone at position 2. The absence of the triple bond simplifies its reactivity profile, making it less prone to polymerization or addition reactions compared to (Z)-Non-5-en-3-yn-2-one. Both compounds are enones, but the triple bond in the target compound introduces additional conjugation and strain .

1-(2,3-Dihydro-1H-Inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone

This cathinone derivative shares a ketone group but incorporates aromatic and heterocyclic moieties. Unlike this compound, it lacks unsaturated carbon-carbon bonds, resulting in divergent electronic properties and biological interactions .

Physicochemical Properties

The triple bond in this compound increases its molecular rigidity and reactivity, leading to a higher predicted boiling point compared to (Z)-oct-5-en-2-one. The latter’s shorter chain and lack of a triple bond enhance volatility, making it suitable for fragrance applications .

Spectroscopic and Analytical Characterization

Both compounds require advanced techniques for structural elucidation:

- IR Spectroscopy: The triple bond in this compound shows a sharp absorption ~2200 cm⁻¹ (C≡C stretch), absent in (Z)-oct-5-en-2-one .

- NMR : The Z-alkene in both compounds generates distinct coupling patterns (³J ~10–12 Hz for Z-configuration). The target compound’s sp-hybridized carbons (C3–C4) resonate at δ 70–100 ppm in ¹³C NMR .

- Mass Spectrometry: High-resolution MS (HRMS) differentiates their molecular formulas, with this compound exhibiting a higher exact mass (136.0888 vs. 126.1045) .

Research Findings and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.